Pomotrelvir

SARS-CoV-2 Mpro inhibitor Omicron variant resistance antiviral potency comparison

Procure Pomotrelvir (PBI-0451) for precise Mpro inhibitor studies. It retains potency against the E166V substitution that confers cross-resistance to nirmatrelvir, and shows a defined 42% potency shift with the Omicron-associated P132H variant, enabling variant-specific profiling. With weak CYP3A4 inhibition and minimal victim DDI liability, it is ideal for co-administration studies without ritonavir boosting. Use as a critical comparator for resistance profiling and combination antiviral screening.

Molecular Formula C23H26ClN5O3
Molecular Weight 455.9 g/mol
CAS No. 2713437-86-4
Cat. No. B12783405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePomotrelvir
CAS2713437-86-4
Molecular FormulaC23H26ClN5O3
Molecular Weight455.9 g/mol
Structural Identifiers
SMILESC1CC(C(=O)NC1)CC(C#N)NC(=O)C(CC2CC2)NC(=O)C3=CC4=C(N3)C(=CC=C4)Cl
InChIInChI=1S/C23H26ClN5O3/c24-17-5-1-3-14-11-19(28-20(14)17)23(32)29-18(9-13-6-7-13)22(31)27-16(12-25)10-15-4-2-8-26-21(15)30/h1,3,5,11,13,15-16,18,28H,2,4,6-10H2,(H,26,30)(H,27,31)(H,29,32)/t15-,16-,18-/m0/s1
InChIKeyBNMFQWUHWYJTRI-BQFCYCMXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pomotrelvir (CAS 2713437-86-4) Procurement Guide: Mpro Inhibitor for SARS-CoV-2 Antiviral Research and Drug Interaction Studies


Pomotrelvir (PBI-0451) is an investigational, orally bioavailable, competitive inhibitor of the SARS-CoV-2 main protease (Mpro) [1]. As a small molecule in the same mechanistic class as nirmatrelvir, it binds directly to the Mpro active site to block viral polyprotein processing, thereby inhibiting viral replication [2]. Pomotrelvir has been characterized in Phase 2 clinical trials and demonstrates a distinct pharmacokinetic and drug-drug interaction (DDI) profile that differentiates it from ritonavir-boosted regimens [3].

Why Pomotrelvir (CAS 2713437-86-4) Cannot Be Substituted with Other Mpro Inhibitors in Procurement Specifications


Direct substitution of pomotrelvir with other Mpro inhibitors such as nirmatrelvir or ensitrelvir is scientifically unjustified due to quantifiable differences in binding kinetics, resistance profiles, and CYP450-mediated drug-drug interaction potential [1]. While pomotrelvir and nirmatrelvir share a common binding site, their distinct chemical scaffolds produce differential sensitivities to specific Mpro resistance substitutions—for instance, the P132H variant found in Omicron isolates reduces pomotrelvir's inhibitory potency by approximately 42% while leaving nirmatrelvir unaffected, and conversely, the E166V substitution confers substantial cross-resistance to nirmatrelvir but does not impact pomotrelvir [1][2]. Moreover, pomotrelvir exhibits a favorable DDI profile characterized by weak CYP3A4 inhibition and minimal victim DDI liability, contrasting sharply with the strong CYP3A4-dependent interactions that necessitate ritonavir boosting and restrict concomitant medication use with nirmatrelvir [3]. These compound-specific pharmacological and biopharmaceutical attributes preclude functional equivalence and mandate precise compound-level sourcing for rigorous experimental or clinical investigation.

Pomotrelvir (CAS 2713437-86-4): Quantitative Differentiation Evidence for Scientific Procurement Decisions


Differential Sensitivity to Omicron-Associated P132H Mpro Variant vs. Nirmatrelvir

Pomotrelvir exhibits reduced inhibitory potency against the P132H Mpro variant commonly found in Omicron isolates, whereas nirmatrelvir's activity remains unchanged. This divergent sensitivity profile provides a critical functional distinction between the two Mpro inhibitors [1].

SARS-CoV-2 Mpro inhibitor Omicron variant resistance antiviral potency comparison

Distinct Resistance Profile: Lack of Cross-Resistance to Nirmatrelvir-Resistant E166V Substitution

The E166V Mpro substitution, which confers substantial resistance to nirmatrelvir, does not confer cross-resistance to pomotrelvir. This indicates that pomotrelvir and nirmatrelvir have non-identical resistance liabilities despite binding to the same active site [1].

SARS-CoV-2 Mpro inhibitor drug resistance cross-resistance profile

Minimal CYP3A4-Mediated Drug-Drug Interaction Liability Contrasts with Ritonavir-Boosted Nirmatrelvir

Pomotrelvir demonstrates weak CYP3A4 inhibition and minimal victim DDI liability in clinical and PBPK modeling studies, contrasting with the strong CYP3A4-dependent interactions of ritonavir-boosted nirmatrelvir [1]. This favorable DDI profile allowed removal of concomitant medication restrictions in the Phase 2 trial [1].

drug-drug interaction CYP3A4 inhibition pharmacokinetic safety

Competitive Mpro Inhibition with Ki = 2.7 nM and Mutually Exclusive Binding with Nirmatrelvir

Pomotrelvir is a potent competitive inhibitor of SARS-CoV-2 Mpro with a Ki of 2.7 nM. Binding studies confirm that pomotrelvir and nirmatrelvir bind in a mutually exclusive manner to the Mpro active site [1].

Mpro binding kinetics competitive inhibition drug combination rationale

In Vitro Additivity with Remdesivir and Molnupiravir but Not with Nirmatrelvir

In SARS-CoV-2 infection assays, pomotrelvir demonstrates an additive antiviral effect when combined with the RNA-dependent RNA polymerase inhibitors remdesivir or molnupiravir, but not with the Mpro inhibitor nirmatrelvir, consistent with their mutually exclusive binding mechanism [1].

combination antiviral therapy synergy screening SARS-CoV-2 replicon assay

Pomotrelvir (CAS 2713437-86-4): Evidence-Based Research and Industrial Application Scenarios


Investigating Omicron Variant Sensitivity of Mpro Inhibitors

Due to its differential sensitivity to the Omicron-associated P132H Mpro substitution (IC50 shift from 24 nM to 34 nM), pomotrelvir is a valuable comparator compound for studies examining variant-specific Mpro inhibitor potency. Researchers can employ pomotrelvir alongside nirmatrelvir to dissect the impact of the P132H substitution on inhibitor binding and antiviral activity [1].

Characterizing Cross-Resistance Profiles of Nirmatrelvir-Resistant Mpro Mutants

The lack of cross-resistance conferred by the E166V substitution makes pomotrelvir a critical tool for profiling resistance liabilities of novel Mpro inhibitors. Studies investigating the spectrum of resistance to nirmatrelvir can use pomotrelvir as a control to determine whether emerging resistance substitutions are specific to the nirmatrelvir scaffold or broadly affect the Mpro inhibitor class [1].

In Vivo Pharmacokinetic and Drug-Drug Interaction Studies Requiring Minimal CYP-Mediated Confounding

Pomotrelvir's weak CYP3A4 inhibition and minimal victim DDI liability, as demonstrated in clinical studies and PBPK modeling, make it an ideal candidate for in vivo studies where co-administration with other CYP-metabolized drugs is necessary. This profile allows for cleaner interpretation of pharmacokinetic data and reduces the need for restrictive exclusion criteria in preclinical animal models [1].

Antiviral Combination Screening with RNA-Dependent RNA Polymerase Inhibitors

The additive antiviral effect observed between pomotrelvir and remdesivir or molnupiravir in SARS-CoV-2 infection assays supports the use of pomotrelvir in combination screens aimed at identifying synergistic antiviral regimens. Pomotrelvir serves as a representative Mpro inhibitor that can be rationally paired with nucleoside analogs to explore potential therapeutic combinations [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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